![molecular formula C12H10N4 B13950644 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a benzenamine moiety. The compound’s structural features make it a promising candidate for various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired compound through a series of steps that ensure the formation of the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that enhance yield and purity. One such method includes the use of microwave-assisted synthesis, which has been shown to be a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives . This technique offers advantages such as reduced reaction times and improved efficiency.
化学反応の分析
Types of Reactions
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Cyclocondensation: The compound can be synthesized through cyclocondensation reactions involving 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles.
Common Reagents and Conditions
Potassium t-butoxide: Used as a base in cyclocondensation reactions.
Boiling t-butanol: Solvent for the cyclocondensation reactions.
Microwave-assisted synthesis: Enhances reaction efficiency and yield.
Major Products Formed
The primary product formed from these reactions is this compound itself, which can be further modified to produce various derivatives with potential biological activities.
科学的研究の応用
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting protein kinase B (Akt) and other kinases involved in cancer pathways.
Biological Research: It is used in studies exploring its effects on cell proliferation, apoptosis, and signal transduction pathways.
Pharmaceutical Development: The compound’s derivatives are being developed as potential therapeutic agents for cancer, rheumatoid arthritis, and other diseases.
作用機序
The mechanism of action of 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine involves its role as a kinase inhibitor. It exerts its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s molecular targets include protein kinase B (Akt), EGFR, Her2, VEGFR2, and CDK2 .
類似化合物との比較
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features but differ in their selectivity and potency.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit NF-κB inducing kinase (NIK) inhibitory activity and are used in the treatment of psoriasis.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are multi-targeted kinase inhibitors with enhanced potency due to the presence of halogen atoms.
The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of multiple kinases, making it a valuable compound in medicinal chemistry and pharmaceutical research.
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-10-4-2-1-3-8(10)11-9-5-6-14-12(9)16-7-15-11/h1-7H,13H2,(H,14,15,16) |
InChIキー |
JSUINZGNYFTQIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


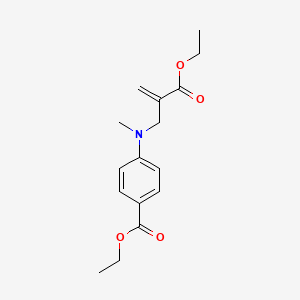

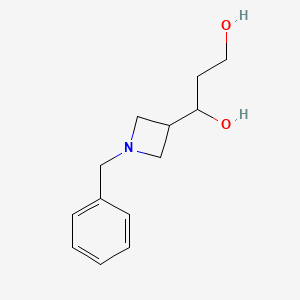

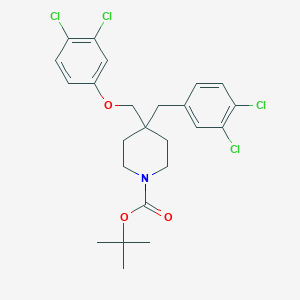
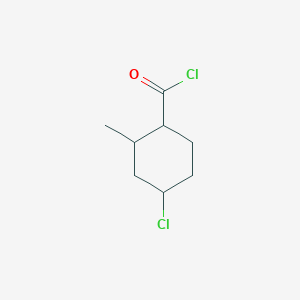


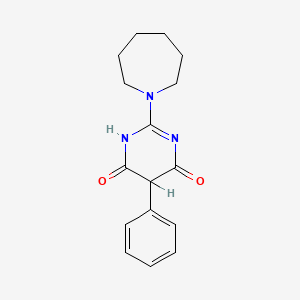
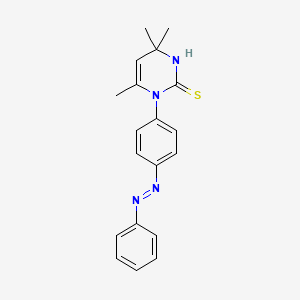

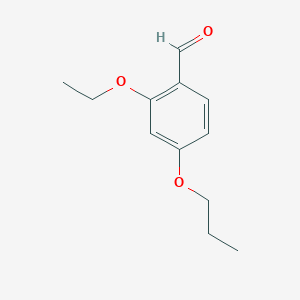
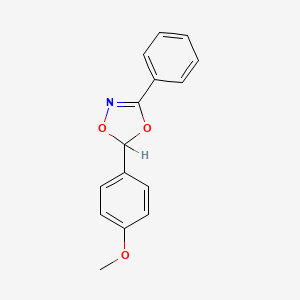
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
